molecular formula C27H34N4O4 B6550368 5-{1-[(benzylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(3-methylbutyl)pentanamide CAS No. 1040677-19-7

5-{1-[(benzylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(3-methylbutyl)pentanamide

Cat. No.: B6550368
CAS No.: 1040677-19-7
M. Wt: 478.6 g/mol
InChI Key: ZWJPTCDKYZTUNY-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, which is a class of organic compounds with a bicyclic structure formed of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which is not (a pyrimidine ring). Quinazolinones and their derivatives have been studied for their potential medicinal properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazolinone core, followed by the addition of the various substituents. This could involve techniques such as nucleophilic substitution and carbonylation .


Chemical Reactions Analysis

The reactivity of the compound would depend on the nature and positions of the substituents. For example, the presence of electron-donating or electron-withdrawing groups could affect the compound’s reactivity in electrophilic or nucleophilic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the nature and positions of the substituents. These could include properties such as solubility, melting point, and reactivity .

Safety and Hazards

Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its synthesis and exploring potential applications .

Properties

IUPAC Name

5-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O4/c1-20(2)15-16-28-24(32)14-8-9-17-30-26(34)22-12-6-7-13-23(22)31(27(30)35)19-25(33)29-18-21-10-4-3-5-11-21/h3-7,10-13,20H,8-9,14-19H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJPTCDKYZTUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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